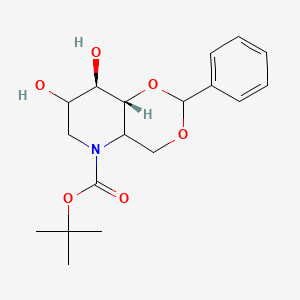

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(20)14(21)15-12(19)10-23-16(24-15)11-7-5-4-6-8-11/h4-8,12-16,20-21H,9-10H2,1-3H3/t12?,13?,14-,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFOIPNJKUIHCS-CWCWQXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC([C@H]([C@H]2C1COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676204 | |

| Record name | tert-Butyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133697-16-2 | |

| Record name | tert-Butyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol, a pivotal building block in the synthesis of iminosugar-based compounds with significant therapeutic potential. This document details the physicochemical properties, and outlines a theoretical synthetic pathway, offering valuable insights for researchers in glycobiology and medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅NO₆ | [1][2] |

| Molecular Weight | 351.39 g/mol | [2] |

| Melting Point | 162-164 °C | [1] |

| Appearance | White Solid | [3] |

| Solubility | Dichloromethane, Methanol | [1] |

| CAS Number | 133697-16-2 | [4][5] |

Spectroscopic Data

Note: The following are predicted and generalized data based on similar structures. Actual experimental values may vary.

-

¹H NMR: Protons of the benzylidene acetal typically appear as a singlet around 5.5 ppm. The protons on the piperidine ring would resonate between 3.0 and 4.5 ppm. The tert-butoxycarbonyl (Boc) group protons would be observed as a singlet around 1.4 ppm. The aromatic protons of the benzylidene group would be found in the range of 7.2-7.5 ppm.

-

¹³C NMR: The carbon of the benzylidene acetal typically appears around 101 ppm. The carbons of the piperidine ring would be expected in the 50-80 ppm range. The carbonyl carbon of the Boc group would resonate around 155 ppm, and the quaternary and methyl carbons of the Boc group would appear around 80 ppm and 28 ppm, respectively. The aromatic carbons would be observed in the 126-138 ppm region.

-

Optical Rotation: The specific rotation value is a critical parameter for chiral molecules. However, a specific value for this compound is not publicly documented.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the 4- and 6-hydroxyl groups of N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol as a benzylidene acetal. Below is a generalized experimental protocol for this type of transformation.

Synthesis of this compound

Starting Material: N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

Reagents and Solvents:

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid (catalyst) or another suitable acid catalyst

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Triethylamine (for quenching)

-

Ethyl acetate and hexanes (for chromatography)

-

Silica gel for column chromatography

Generalized Procedure:

-

Reaction Setup: To a solution of N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol in anhydrous DMF, add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the catalyst by adding a small amount of triethylamine. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.

Caption: Synthetic and characterization workflow for the target molecule.

Conclusion

This technical guide provides essential information for the characterization of this compound. While a complete set of experimental data remains to be fully documented in publicly accessible literature, the provided physical properties and generalized synthetic protocol offer a solid foundation for researchers working with this important iminosugar derivative. Further experimental investigation is encouraged to establish a comprehensive spectroscopic and chiroptical profile of this compound.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 4,6-O-Benzylidene-N-Boc-1,5-imino-D-glucitol CAS#: 133697-16-2 [amp.chemicalbook.com]

- 4. 4,6-O-Benzylidene-N-Boc-1,5-imino-D-glucitol, CasNo.133697-16-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol: A Technical Overview of its Potential as a Glycosidase Inhibitor

Disclaimer: Extensive literature searches did not yield specific quantitative data (IC50, Ki), detailed synthesis protocols, or direct evidence of signaling pathway modulation for 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol. The following guide is constructed based on established principles and data from structurally related iminosugar glycosidase inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. 1,5-Imino-D-glucitol, also known as 1-deoxynojirimycin (DNJ), and its derivatives are prominent members of this class, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and antidiabetic properties. The introduction of protective groups, such as the 4,6-O-benzylidene acetal and the N-(tert-butoxycarbonyl) (N-Boc) group, can modulate the biological activity, selectivity, and pharmacokinetic properties of the parent iminosugar. This guide explores the potential of this compound as a glycosidase inhibitor, drawing upon the extensive research conducted on analogous compounds.

Synthesis Strategies

While a specific, detailed protocol for the synthesis of this compound was not found, its synthesis can be logically deduced from established methods for related compounds. The general approach involves the protection of a suitable iminosugar precursor.

A plausible synthetic route would start from 1,5-imino-D-glucitol (1-deoxynojirimycin). The synthesis would likely proceed through two key steps:

-

N-Boc Protection: The secondary amine of the 1,5-imino-D-glucitol ring is protected with a tert-butoxycarbonyl group. This is typically achieved by reacting the iminosugar with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like methanol or a mixture of dioxane and water, often in the presence of a base such as sodium bicarbonate.

-

Benzylidene Acetal Formation: The 4- and 6-hydroxyl groups are then protected by forming a benzylidene acetal. This is commonly accomplished by reacting the N-Boc protected iminosugar with benzaldehyde dimethyl acetal in an anhydrous solvent like N,N-dimethylformamide (DMF) in the presence of an acid catalyst such as p-toluenesulfonic acid.

The following diagram illustrates a generalized workflow for the synthesis of the target compound.

Glycosidase Inhibition

Expected Mechanism of Action

Iminosugars, including derivatives of 1,5-imino-D-glucitol, are known to act as competitive inhibitors of glycosidases. Their piperidine ring, when protonated at physiological pH, mimics the charge and shape of the oxocarbenium ion-like transition state that is formed during the enzymatic hydrolysis of glycosidic bonds. This structural and electronic mimicry allows the iminosugar to bind tightly to the active site of the enzyme, preventing the natural substrate from binding and being processed. The benzylidene and N-Boc groups are expected to influence the binding affinity and selectivity of the inhibitor for different glycosidases by establishing additional interactions within or near the active site.

The following diagram depicts the general mechanism of glycosidase inhibition by an iminosugar.

Potential Therapeutic Significance

By inhibiting specific glycosidases, iminosugars can interfere with a variety of biological processes. For instance, inhibition of α-glucosidases in the gut can delay carbohydrate digestion and lower postprandial blood glucose levels, a therapeutic strategy for type 2 diabetes. Inhibition of viral glycosidases can prevent the proper folding of viral glycoproteins, thereby inhibiting viral replication. In the context of cancer, altering the glycosylation of cell surface proteins through glycosidase inhibition can affect cell signaling, adhesion, and metastasis. The specific therapeutic potential of this compound would depend on its inhibitory profile against a panel of different glycosidases.

Quantitative Data on Related Glycosidase Inhibitors

While no specific inhibitory data for this compound was identified, the following tables summarize the inhibitory activities of structurally related N-Boc protected and benzylidene-containing iminosugars against various glycosidases to provide a contextual framework for its potential activity.

Table 1: Glycosidase Inhibitory Activity of N-Boc Protected Iminosugars

| Compound | Glycosidase | Source | IC50 / Ki | Reference |

| N-Boc-1-deoxynojirimycin | α-Glucosidase | Yeast | > 1000 µM (IC50) | Not Found in Search |

| N-Boc-1-deoxynojirimycin | β-Glucosidase | Almond | > 1000 µM (IC50) | Not Found in Search |

Note: Specific IC50/Ki values for N-Boc-1-deoxynojirimycin were not explicitly found in the provided search results. The entries indicate that N-Boc protection generally reduces inhibitory activity compared to the parent iminosugar.

Table 2: Glycosidase Inhibitory Activity of Benzylidene-Containing Iminosugar Derivatives

| Compound | Glycosidase | Source | IC50 / Ki | Reference |

| A series of N-substituted 1-aminomethyl-β-d-glucopyranoside derivatives with a 4,6-O-benzylidene group | α-Glucosidase | Yeast | 2.3 µM - 2.0 mM (IC50) | [1] |

| A series of N-substituted 1-aminomethyl-β-d-glucopyranoside derivatives with a 4,6-O-benzylidene group | Maltase & Sucrase | Rat Intestine | 5.1 µM - >1 mM (IC50) | [1] |

Note: The inhibitory activity of these compounds is highly dependent on the nature of the N-substituent.

Experimental Protocols

A standard experimental workflow for evaluating the glycosidase inhibitory activity of a compound like this compound would involve a colorimetric assay using a chromogenic substrate.

The following diagram outlines a typical experimental workflow for a glycosidase inhibition assay.

General Protocol for α-Glucosidase Inhibition Assay

-

Reagents and Materials:

-

α-Glucosidase from a suitable source (e.g., baker's yeast, mammalian intestine).

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the chromogenic substrate.

-

Phosphate or citrate buffer at the optimal pH for the enzyme.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Sodium carbonate (Na₂CO₃) solution to stop the reaction.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

A solution of α-glucosidase in the appropriate buffer is prepared.

-

Serial dilutions of the test compound are prepared in the buffer.

-

In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compound for a defined period at the optimal temperature.

-

The reaction is initiated by adding the pNPG solution to each well.

-

The plate is incubated for a specific time at the optimal temperature.

-

The reaction is terminated by adding a sodium carbonate solution.

-

The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.

-

Control experiments are performed without the inhibitor (100% enzyme activity) and without the enzyme (background).

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

While direct experimental data for this compound as a glycosidase inhibitor is not currently available in the public domain, its chemical structure strongly suggests it belongs to the class of iminosugar glycosidase inhibitors. Based on the extensive research on analogous compounds, it is plausible that this molecule will exhibit inhibitory activity against certain glycosidases. The N-Boc and 4,6-O-benzylidene protecting groups are expected to significantly influence its potency and selectivity profile. Further research, including its chemical synthesis and comprehensive biological evaluation against a panel of glycosidases, is necessary to elucidate its specific inhibitory properties and to determine its potential as a therapeutic agent or a tool for glycobiology research. The methodologies and contextual data provided in this guide offer a solid foundation for initiating such investigations.

References

"biochemical reagents in glycobiology research"

A Technical Guide to Biochemical Reagents in Glycobiology Research

Executive Summary

Glycobiology, the study of the structure, biosynthesis, and function of glycans, is a rapidly expanding field with profound implications for cell biology, immunology, and drug development. The intricate and diverse nature of glycans necessitates a specialized toolkit of biochemical reagents for their investigation. This technical guide provides an in-depth overview of the core reagents and methodologies that are foundational to modern glycobiology research. We will explore the principles, quantitative data, and detailed experimental protocols for the use of lectins, glycosidases, glycosyltransferases, metabolic labeling reagents, and anti-glycan antibodies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to unravel the complexities of the glycome.

Introduction to Glycobiology and its Core Biochemical Reagents

Glycans, or carbohydrates, are one of the four fundamental classes of macromolecules essential for life, alongside nucleic acids, proteins, and lipids. They exist as free oligosaccharides or, more commonly, are covalently attached to proteins (glycoproteins) and lipids (glycolipids), forming a dense and complex layer on the surface of cells known as the glycocalyx. This "sugar code" mediates a vast array of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. Alterations in glycosylation are hallmarks of numerous diseases, including cancer and inflammatory disorders, making the study of glycans, or glycobiology, a critical area of biomedical research.[1]

The inherent complexity and non-template-driven synthesis of glycans pose significant challenges to their study. To meet these challenges, a diverse array of biochemical reagents has been developed. This guide will focus on the following core categories:

-

Lectins: Carbohydrate-binding proteins that recognize and bind to specific glycan structures.[2]

-

Glycosidases: Enzymes that cleave glycosidic bonds, used for glycan analysis and modification.[3]

-

Glycosyltransferases: Enzymes that synthesize glycans by transferring monosaccharides to an acceptor molecule.[4]

-

Metabolic Labeling Reagents: Sugar analogs that are incorporated into glycans in living cells, enabling their visualization and tracking.[5]

-

Anti-Glycan Antibodies: Highly specific antibodies that recognize and bind to defined glycan epitopes.[6]

This guide will provide the theoretical background, practical data, and step-by-step protocols to effectively utilize these reagents in glycobiology research.

Lectins: Probes for Glycan Recognition

Lectins are proteins that exhibit high specificity for particular carbohydrate moieties, making them invaluable tools for detecting, purifying, and characterizing glycans.[2]

Principles of Lectin-Glycan Interactions

Lectin-glycan interactions are non-covalent and are mediated by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions within the lectin's carbohydrate recognition domain (CRD).[2] The specificity of a lectin is determined by the monosaccharide composition, linkage, and overall architecture of the glycan it recognizes.

Quantitative Analysis of Lectin Binding Specificity

The binding affinity of a lectin for a specific glycan is typically quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes the binding specificities and reported Kd values for a selection of commonly used lectins.

| Lectin | Abbreviation | Source Organism | Primary Glycan Specificity | Reported Kd (μM) |

| Concanavalin A | Con A | Canavalia ensiformis | α-Mannose, α-Glucose | 2.5 - 200 |

| Wheat Germ Agglutinin | WGA | Triticum vulgaris | N-Acetylglucosamine, Sialic Acid | 1.8 - 50 |

| Peanut Agglutinin | PNA | Arachis hypogaea | Galβ1-3GalNAc (T-antigen) | 0.8 - 10 |

| Ulex europaeus Agglutinin I | UEA I | Ulex europaeus | α-L-Fucose | 20 - 100 |

| Sambucus nigra Agglutinin | SNA | Sambucus nigra | α2,6-linked Sialic Acid | 5 - 50 |

| Maackia amurensis Lectin I | MAL I | Maackia amurensis | α2,3-linked Sialic Acid | 1 - 20 |

Note: Kd values can vary depending on the specific glycan structure and the experimental conditions.

Experimental Protocol: Lectin Affinity Chromatography

Lectin affinity chromatography is a powerful technique for the purification of glycoproteins from complex mixtures.[7][8]

Materials:

-

Lectin-agarose resin (e.g., Con A-agarose)

-

Chromatography column

-

Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4)

-

Elution Buffer (Binding/Wash Buffer containing a high concentration of the competing sugar, e.g., 0.5 M methyl-α-D-mannopyranoside for Con A)

-

Protein sample

Procedure:

-

Pack the chromatography column with the lectin-agarose resin.

-

Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

-

Load the protein sample onto the column.

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.

-

Elute the bound glycoproteins with Elution Buffer.

-

Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

-

Regenerate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

Experimental Protocol: Lectin Microarray

Lectin microarrays enable the high-throughput analysis of glycosylation patterns from a small amount of sample.[9]

Materials:

-

Lectin microarray slide

-

Fluorescently labeled glycoprotein sample

-

Hybridization buffer

-

Wash buffer

-

Microarray scanner

Procedure:

-

Block the lectin microarray slide to prevent non-specific binding.

-

Apply the fluorescently labeled glycoprotein sample to the microarray and incubate in a humidified chamber.

-

Wash the slide to remove unbound sample.

-

Dry the slide by centrifugation.

-

Scan the microarray using a laser scanner at the appropriate wavelength.

-

Analyze the fluorescence intensity of each spot to determine the relative abundance of different glycan structures.

Enzymes in Glycobiology: Tools for Glycan Modification and Analysis

Enzymes are indispensable tools in glycobiology for both the analysis and synthesis of glycans.

Glycosidases: For Glycan Cleavage

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. They are classified as exoglycosidases, which cleave terminal monosaccharides, or endoglycosidases, which cleave internal glycosidic linkages.[3]

The specificity of glycosidases for particular monosaccharides and linkages makes them essential for glycan sequencing and structural analysis.

| Enzyme | Abbreviation | Source | Specificity | Km (mM) | kcat (s⁻¹) |

| PNGase F | Flavobacterium meningosepticum | N-linked glycans | 0.1 - 1.0 | 10 - 100 | |

| Endo H | Streptomyces plicatus | High-mannose N-linked glycans | 0.5 - 5.0 | 5 - 50 | |

| Sialidase | Arthrobacter ureafaciens | Terminal sialic acids | 0.1 - 2.0 | 100 - 1000 | |

| β-Galactosidase | Escherichia coli | Terminal β-galactose | 0.2 - 4.0 | 50 - 500 |

Note: Kinetic parameters are dependent on the specific substrate and reaction conditions.

Materials:

-

Glycoprotein sample

-

Denaturing buffer (e.g., 5% SDS, 1 M DTT)

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

PNGase F enzyme

-

Non-ionic detergent (e.g., NP-40)

Procedure:

-

Denature the glycoprotein sample by heating in denaturing buffer.

-

Add reaction buffer and non-ionic detergent to the denatured sample.

-

Add PNGase F to the reaction mixture.

-

Incubate at 37°C for 2-18 hours.

-

The released N-glycans can then be purified and analyzed by various methods such as mass spectrometry.

Glycosyltransferases: For Glycan Synthesis

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (usually a nucleotide sugar) to an acceptor molecule.[4]

Glycosyltransferases are responsible for the synthesis of all glycans in a non-template-driven manner, where the availability of substrates and the expression levels of the enzymes dictate the final glycan structure.[10]

| Enzyme | Abbreviation | Donor Substrate | Acceptor Substrate | Km (Donor, μM) | Km (Acceptor, μM) |

| β-1,4-Galactosyltransferase | B4GALT1 | UDP-Gal | GlcNAc | 10 - 50 | 100 - 500 |

| α-2,3-Sialyltransferase | ST3GAL1 | CMP-Neu5Ac | Galβ1-3GalNAc | 5 - 30 | 50 - 200 |

| Fucosyltransferase 8 | FUT8 | GDP-Fuc | Asn-GlcNAc₂Man₃ | 1 - 10 | 10 - 100 |

Note: Kinetic parameters can vary significantly with different acceptor substrates.[11]

This protocol describes a coupled enzyme assay where the release of a nucleotide diphosphate (e.g., UDP) is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[12]

Materials:

-

Glycosyltransferase

-

Donor substrate (e.g., UDP-Gal)

-

Acceptor substrate

-

Coupling enzymes (pyruvate kinase and lactate dehydrogenase)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Reaction buffer

Procedure:

-

Prepare a reaction mixture containing all components except the glycosyltransferase.

-

Initiate the reaction by adding the glycosyltransferase.

-

Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

Calculate the rate of reaction from the rate of NADH oxidation.

Metabolic Labeling: Visualizing Glycans in Living Systems

Metabolic labeling is a powerful technique that allows for the introduction of chemical reporters into glycans in living cells, enabling their visualization and analysis.[5]

Principle of Bioorthogonal Chemistry in Glycan Labeling

Cells are fed with an unnatural sugar analog containing a bioorthogonal functional group (e.g., an azide or alkyne). This sugar is metabolized and incorporated into cellular glycans. The incorporated chemical reporter can then be specifically reacted with a probe containing a complementary functional group via "click chemistry" or the Staudinger ligation.[10]

Common Metabolic Labeling Reagents and their Applications

| Reagent | Abbreviation | Target Glycans | Bioorthogonal Reaction |

| Tetraacetylated N-azidoacetylmannosamine | Ac₄ManNAz | Sialoglycans | Click Chemistry, Staudinger Ligation |

| Tetraacetylated N-azidoacetylgalactosamine | Ac₄GalNAz | O-linked glycans | Click Chemistry, Staudinger Ligation |

| Tetraacetylated N-azidoacetylglucosamine | Ac₄GlcNAz | O-GlcNAc modified proteins | Click Chemistry, Staudinger Ligation |

Experimental Protocol: Metabolic Labeling of Cell-Surface Sialoglycans with Ac₄ManNAz and Detection via Click Chemistry

Materials:

-

Cultured cells

-

Ac₄ManNAz

-

Alkyne-fluorophore conjugate

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent)

-

Ligand (e.g., TBTA)

-

Cell culture medium, PBS

Procedure:

-

Incubate cells with Ac₄ManNAz in culture medium for 1-3 days.

-

Wash the cells with PBS.

-

Prepare the click chemistry reaction cocktail containing the alkyne-fluorophore, copper(I) catalyst, and ligand.

-

Add the reaction cocktail to the cells and incubate for 1-2 hours at room temperature.

-

Wash the cells with PBS.

-

Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Anti-Glycan Antibodies: Highly Specific Tools for Glycan Detection

Anti-glycan antibodies provide an exceptional level of specificity for detecting defined glycan epitopes.

Generation and Specificity of Anti-Glycan Antibodies

Monoclonal and polyclonal antibodies against specific glycan structures can be generated by immunizing animals with purified glycoconjugates or synthetic glycan antigens. The specificity of these antibodies is often very high, sometimes distinguishing between different linkage isomers.

Applications in Glycobiology Research

Anti-glycan antibodies are widely used in a variety of applications, including:

-

Immunohistochemistry and immunofluorescence for localizing glycans in tissues and cells.

-

Western blotting for detecting specific glycoproteins.

-

ELISA for quantifying glycans in biological fluids.

-

Flow cytometry for analyzing cell surface glycan expression.

-

Affinity purification of glycoconjugates.[6]

Integrated Workflow for Glycan Analysis

A comprehensive analysis of the glycome often requires an integrated approach that combines several of the techniques described in this guide. A typical workflow for the analysis of N-linked glycans from a glycoprotein is outlined below.

Conclusion

The biochemical reagents and methodologies detailed in this guide represent the cornerstone of modern glycobiology research. From the broad-specificity glycan profiling enabled by lectins to the targeted detection offered by anti-glycan antibodies, and the dynamic visualization of glycans in living systems through metabolic labeling, these tools provide a powerful and versatile arsenal for investigating the complex world of glycans. A thorough understanding of the principles, strengths, and limitations of each approach is essential for designing and executing robust experiments that will continue to advance our understanding of the critical roles glycans play in health and disease.

References

- 1. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Glycomics Analysis by Mass Spectrometry: An Introduction - Creative Proteomics Blog [creative-proteomics.com]

- 4. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 9. Advances in lectin microarray technology: Optimized protocols for piezoelectric print conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Derivatives of 1,5-Imino-D-glucitol in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) and its derivatives, a class of iminosugars with significant therapeutic potential. This document details their mechanism of action as glycosidase inhibitors, their applications in treating diseases such as lysosomal storage disorders and diabetes, and the experimental methodologies used to evaluate their efficacy.

Introduction to 1,5-Imino-D-glucitol and its Derivatives

1,5-Dideoxy-1,5-imino-D-glucitol, commonly known as deoxynojirimycin (DNJ), is a naturally occurring iminosugar found in plants and microorganisms. Structurally, it is an analogue of glucose where the ring oxygen is replaced by a nitrogen atom. This substitution is key to its biological activity, as it allows DNJ and its derivatives to act as potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.

The therapeutic potential of DNJ has been expanded through the chemical synthesis of various derivatives, most notably through N-alkylation. These modifications can enhance the potency, selectivity, and pharmacokinetic properties of the parent compound. Prominent examples include miglustat (N-butyl-deoxynojirimycin), approved for the treatment of Gaucher disease and Niemann-Pick type C disease, and miglitol (N-hydroxyethyl-deoxynojirimycin), used in the management of type 2 diabetes.

Mechanism of Action

The primary mechanism of action of 1,5-imino-D-glucitol derivatives is the competitive inhibition of glycosidases. By mimicking the transition state of the natural carbohydrate substrate, these iminosugars bind to the active site of the enzyme, preventing the cleavage of glycosidic bonds. This inhibitory activity forms the basis for two key therapeutic strategies: Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT).

Substrate Reduction Therapy (SRT)

In many lysosomal storage disorders, the genetic deficiency of a specific lysosomal enzyme leads to the accumulation of its substrate, causing cellular dysfunction. SRT aims to reduce the biosynthesis of this substrate to a level that the residual enzymatic activity can manage. For instance, in Gaucher disease, the accumulation of glucosylceramide is due to a deficiency in the enzyme glucocerebrosidase. N-butyl-deoxynojirimycin (miglustat) inhibits glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, thereby reducing the accumulation of glucosylceramide.[1][2]

Pharmacological Chaperone Therapy (PCT)

Many genetic mutations result in misfolded proteins that are retained in the endoplasmic reticulum (ER) and targeted for degradation, even though they might retain some catalytic activity. Pharmacological chaperones are small molecules that can bind to these misfolded enzymes, stabilizing their conformation and facilitating their proper folding and trafficking to the lysosome.[3][4] Once in the lysosome, the chaperone dissociates, leaving a functional enzyme to catabolize its substrate. This approach is particularly promising for lysosomal storage disorders caused by missense mutations.

References

- 1. Protein Folding and Quality Control in the ER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein Folding and Quality Control in the Endoplasmic Reticulum: Recent Lessons from Yeast and Mammalian Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Keystone Shield: A Technical Guide to the Structure and Stereochemistry of Benzylidene-Protected Iminosugars

For Researchers, Scientists, and Drug Development Professionals

Iminosugars, carbohydrate mimics with a nitrogen atom replacing the endocyclic oxygen, are a pivotal class of molecules in medicinal chemistry and drug development. Their ability to competitively inhibit glycosidases and glycosyltransferases has led to approved therapeutics for diabetes and lysosomal storage disorders. The strategic use of protecting groups is paramount in the synthesis of complex iminosugars, not only to mask reactive hydroxyl groups but also to influence the stereochemical outcome of synthetic transformations. Among these, the benzylidene acetal, typically installed to protect the 4- and 6-hydroxyl groups of pyranose-like structures, plays a crucial role in dictating the conformation and reactivity of the iminosugar core. This technical guide provides an in-depth analysis of the structure, stereochemistry, and synthesis of benzylidene-protected iminosugars, offering valuable insights for researchers in the field.

Structural Conformation and Stereochemical Implications

The introduction of a 4,6-O-benzylidene group imposes significant conformational constraints on the six-membered piperidine ring of iminosugars like 1-deoxynojirimycin (DNJ). This rigidifies the ring system, often locking it into a specific chair conformation. This conformational rigidity is a key factor in influencing the stereoselectivity of subsequent chemical modifications and in pre-organizing the molecule for interaction with biological targets.

The benzylidene acetal formation creates a new stereocenter at the benzylic carbon. The orientation of the phenyl group can be either equatorial or axial with respect to the 1,3-dioxane ring formed with the iminosugar. The stereochemistry at this position is influenced by the reaction conditions, with thermodynamic control generally favoring the isomer with the phenyl group in the equatorial position to minimize steric interactions.

The conformational preferences of the piperidine ring itself are a delicate balance of steric and electronic effects. In N-acylated piperidines, a pseudoallylic strain can favor an axial orientation of a substituent at the 2-position.[1] The presence of the rigid benzylidene group further influences these preferences. The conformational free energies of substituted piperidines have been studied, and these can be altered by protonation of the ring nitrogen, which introduces electrostatic interactions that can stabilize axial conformers of polar substituents.[2] Computational studies and NMR spectroscopy are powerful tools to elucidate the dominant conformations of these complex structures.[3][4]

Synthesis of Benzylidene-Protected Iminosugars

The synthesis of benzylidene-protected iminosugars typically starts from readily available carbohydrates or chiral pool precursors. A general synthetic strategy involves the formation of the piperidine ring followed by the introduction of the benzylidene acetal. Reductive amination is a common method for the cyclization step to form the iminosugar core.[5][6]

The following diagram illustrates a generalized synthetic pathway for the preparation of a benzylidene-protected iminosugar, starting from a suitably protected carbohydrate derivative.

Caption: A typical synthetic route to benzylidene-protected iminosugars.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of benzylidene-protected iminosugars. Below are representative protocols for key transformations.

General Procedure for Benzylidene Acetal Formation

This protocol describes a common method for the introduction of the 4,6-O-benzylidene group onto an iminosugar diol.

Materials:

-

Iminosugar precursor with free 4- and 6-hydroxyl groups (1 equivalent)

-

Benzaldehyde dimethyl acetal (1.2 - 1.5 equivalents)

-

Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (catalytic amount, e.g., 0.1 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Triethylamine

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the iminosugar precursor in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal to the solution.

-

Add the acid catalyst (CSA or p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding triethylamine.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired 4,6-O-benzylidene-protected iminosugar.

N-Alkylation of a Benzylidene-Protected Iminosugar via Reductive Amination

This protocol outlines the N-alkylation of a secondary amine in a benzylidene-protected iminosugar.

Materials:

-

Benzylidene-protected iminosugar (1 equivalent)

-

Aldehyde (e.g., butanal or octanal) (1.2 equivalents)

-

Sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the benzylidene-protected iminosugar in anhydrous DCM.

-

Add the corresponding aldehyde to the solution.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture for a short period (e.g., 30 minutes) to allow for imine formation.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-alkylated product.[7]

Quantitative Data of Benzylidene-Protected Iminosugars

Spectroscopic and physical data are essential for the characterization and identification of benzylidene-protected iminosugars. The following tables summarize key data for representative compounds.

Table 1: Physical Properties of Selected Benzylidene-Protected Iminosugars

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4,6-O-Benzylidene-N-Cbz-1-deoxynojirimycin | C₂₁H₂₃NO₆ | 385.41 | 142-144 |

Data obtained from a commercial supplier.[8]

Table 2: Selected ¹H NMR Data (CDCl₃) for a Benzylidene-Protected Iminosugar Derivative

| Proton | Chemical Shift (δ, ppm) |

| Ph-CH | 5.50 (s) |

| H-1a | 3.75 (dd, J = 11.5, 5.0 Hz) |

| H-1e | 2.65 (t, J = 11.5 Hz) |

| H-2 | 3.60 (m) |

| H-3 | 3.50 (t, J = 9.5 Hz) |

| H-4 | 3.45 (t, J = 9.5 Hz) |

| H-5 | 3.80 (m) |

| H-6a | 4.30 (dd, J = 10.5, 5.0 Hz) |

| H-6e | 3.65 (t, J = 10.5 Hz) |

Note: This is representative data and may vary depending on the specific compound and N-protecting group.

Stereochemical Relationships and Conformational Analysis

The benzylidene group significantly influences the stereochemical environment of the iminosugar. The rigid chair conformation it induces allows for a more predictable stereochemical outcome in reactions at other positions of the ring. The relationship between the stereochemistry of the starting material and the final protected iminosugar is a critical aspect of the synthetic design.

The following diagram illustrates the key stereochemical features and the locked conformation of a 4,6-O-benzylidene-protected 1-deoxynojirimycin derivative.

Caption: The benzylidene group locks the iminosugar ring, influencing stereoselective reactions.

References

- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Nojirimycin α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synthose.com [synthose.com]

The Core Mechanism of Iminosugar Glycosidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of iminosugar glycosidase inhibitors. Iminosugars, sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, are potent competitive inhibitors of glycosidases. Their mechanism of action is primarily rooted in their ability to mimic the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. This guide will delve into the molecular interactions, thermodynamics, and structural basis of this inhibition, providing researchers and drug development professionals with the foundational knowledge to advance the design and application of this important class of therapeutic agents.

The Principle of Transition-State Mimicry

Glycosidases catalyze the hydrolysis of glycosidic bonds through a mechanism that involves the distortion of the substrate into a short-lived, high-energy transition state, which possesses significant oxocarbenium ion character.[1] Iminosugars, at physiological pH, are protonated, and the resulting ammonium cation closely mimics the charge and geometry of this oxocarbenium ion transition state.[1] This structural and electronic resemblance allows them to bind to the enzyme's active site with high affinity, effectively blocking the entry and processing of the natural substrate. The selectivity of an iminosugar inhibitor for a particular glycosidase is determined by the stereochemical arrangement of its hydroxyl groups, which mirrors that of the natural sugar substrate for that specific enzyme.[1]

Quantitative Analysis of Iminosugar Inhibition

The potency of iminosugar inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values are determined through enzyme kinetic studies and provide a standardized measure for comparing the efficacy of different inhibitors against various glycosidases. The following tables summarize the inhibitory activities of several key iminosugar compounds.

Table 1: Inhibitory Activity (IC50/Ki) of Iminosugar Derivatives against α-Glucosidases

| Iminosugar Derivative | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |

| 1-Deoxynojirimycin (DNJ) | Yeast | 155 ± 15 | - | - | [2] |

| N-Butyl-DNJ (Miglustat) | Yeast | > 1000 | - | - | [1] |

| N-Hydroxyethyl-DNJ (Miglitol) | Yeast | > 1000 | - | - | [1] |

| Phenyltriazole-DNJ Hybrid (C4 linker, p-amylphenyl) | Yeast | 63 ± 6 | - | - | [2] |

| Phenyltriazole-DNJ Hybrid (C6 linker, p-chlorophenyl) | Yeast | 11 ± 1 | 10 | Competitive | [2] |

| N-Alkyl-DNJ (n=4, C5 chain) | - | 30.0 ± 0.6 | 10 | Competitive | [3] |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | - | - | [4] |

| 1-Deoxynojirimycin-Chrysin Hybrid | - | 0.51 ± 0.02 | - | Mixed | [5] |

| Castanospermine | Rat α-glucosidase I | 0.08 | - | - | [6] |

| UV-4 | Rat α-glucosidase I | 0.02 | - | - | [6] |

Table 2: Inhibitory Activity (IC50/Ki) of Iminosugar Derivatives against β-Glucosidases

| Iminosugar Derivative | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |

| Isofagomine | Human β-glucocerebrosidase | - | - | Competitive | [7] |

| D-Isofagomine | Human β-glucocerebrosidase | 8.7 | - | - | [8] |

| 4-Phenylimidazole | Sweet almond β-glucosidase | - | 0.8 | Reversible | [9] |

| 1-Deoxynojirimycin (DNJ) | Sweet almond β-glucosidase | - | 6.5 | - | [10] |

| N-Alkyl-1,5-dideoxy-1,5-imino-D-glucitol (C8 chain) | Human lysosomal β-glucocerebrosidase | - | 0.055 | - | [11] |

| N-Alkyl-1,5-dideoxy-1,5-imino-D-xylitol (C8 chain) | Human lysosomal β-glucocerebrosidase | - | 0.0041 | - | [11] |

Table 3: Inhibitory Activity (IC50) of Iminosugar Derivatives against Other Glycosidases

| Iminosugar Derivative | Enzyme | Enzyme Source | IC50 (µM) | Reference(s) |

| Swainsonine | α-Mannosidase | Jack bean | 0.1 | - |

| 1,4-Dideoxy-1,4-imino-D-mannitol | α-Mannosidase | Jack bean | 1.2 | - |

| 1-Deoxygalactonojirimycin (DGJ) | α-Galactosidase | Coffee bean | 0.04 | - |

| Isofagomine | β-Galactosidase | Bovine liver | > 1000 | - |

| N-Butyl-DNJ (Miglustat) | ER glucosidase II | - | 13 | [1] |

| N-Nonyldeoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | - | 8.4 | [4] |

Experimental Protocols for Studying Iminosugar Inhibition

Enzyme Kinetics Assay for Glycosidase Inhibition

This protocol describes a common method for determining the inhibitory activity of iminosugars using a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).[12][13][14]

Materials:

-

Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

-

Iminosugar inhibitor stock solution (in buffer or DMSO)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) stock solution (e.g., 5 mM in buffer)

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

-

Stop solution (e.g., 0.1 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a working solution of the glycosidase enzyme in the assay buffer. Prepare a series of dilutions of the iminosugar inhibitor in the assay buffer.

-

Reaction Setup: In a 96-well microplate, add a defined volume of the enzyme solution to each well. Add an equal volume of the different inhibitor concentrations to the respective wells. A control well should contain the assay buffer instead of the inhibitor.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add a defined volume of the pNPG substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a defined volume of the stop solution to each well. The alkaline stop solution will develop the yellow color of the p-nitrophenol product.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk plots.[15]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions between an iminosugar inhibitor and a glycosidase.[16][17][18][19] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

-

Purified glycosidase enzyme in a suitable buffer

-

Iminosugar inhibitor dissolved in the same buffer

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare a solution of the purified enzyme at a known concentration in the ITC buffer. Prepare a solution of the iminosugar inhibitor at a significantly higher concentration in the same buffer. Degas both solutions to remove any dissolved air bubbles.

-

Instrument Setup: Load the enzyme solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe. Equilibrate the system to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution while continuously monitoring the heat change.

-

Data Acquisition: The instrument records the heat released or absorbed after each injection. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to enzyme.

-

Data Analysis: The binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the glycosidase-iminosugar complex, offering detailed insights into the specific molecular interactions at the active site.[20][21][22][23][24]

Procedure Outline:

-

Protein Expression and Purification: Overexpress and purify the target glycosidase to a high degree of homogeneity.

-

Crystallization: Screen for crystallization conditions by mixing the purified protein with a variety of precipitants. Once initial crystals are obtained, optimize the conditions to produce large, well-ordered crystals suitable for X-ray diffraction.

-

Soaking or Co-crystallization: Introduce the iminosugar inhibitor to the protein crystals by either soaking the crystals in a solution containing the inhibitor or by co-crystallizing the protein in the presence of the inhibitor.

-

X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to obtain the final, high-resolution atomic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the dynamics and interactions of iminosugar inhibitors with glycosidases in solution.[25][26][27][28] It can provide information on which parts of the inhibitor and the enzyme are involved in the binding interaction.

Procedure Outline:

-

Sample Preparation: Prepare a sample of the purified protein, often isotopically labeled (e.g., with 15N or 13C), in a suitable NMR buffer. Prepare a solution of the iminosugar inhibitor.

-

NMR Titration: Acquire a series of NMR spectra (e.g., 1H-15N HSQC for the protein) while titrating in increasing amounts of the inhibitor.

-

Data Analysis: Analyze the changes in the NMR spectra upon addition of the inhibitor. Chemical shift perturbations in the protein's spectrum indicate which amino acid residues are affected by inhibitor binding, allowing for the mapping of the binding site. Changes in the inhibitor's spectrum can reveal its bound conformation.

Signaling Pathways and Cellular Mechanisms

The inhibitory action of iminosugars on glycosidases has profound effects on cellular processes, leading to their therapeutic applications in various diseases.

Antiviral Activity: Inhibition of ER α-Glucosidases and the Calnexin Cycle

Many enveloped viruses rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their glycoproteins. Iminosugars that inhibit ER α-glucosidases I and II disrupt this process, known as the calnexin cycle.[29][30][31][32][33] This leads to misfolded viral glycoproteins, which are retained in the ER and targeted for degradation, ultimately reducing the production of infectious viral particles.

Chaperone-Mediated Therapy for Lysosomal Storage Disorders

In certain lysosomal storage diseases, mutations in glycosidase enzymes lead to their misfolding in the ER and subsequent degradation, resulting in a deficiency of the enzyme in the lysosome.[34][35][36][37][38] Low concentrations of iminosugar inhibitors can act as pharmacological chaperones. They bind to the misfolded enzyme in the ER, stabilizing its conformation and allowing it to pass the ER quality control and be trafficked to the lysosome. In the acidic environment of the lysosome, the iminosugar dissociates, leaving a functional enzyme to catabolize the accumulated substrate.

Conclusion

The mechanism of action of iminosugar glycosidase inhibitors is a well-established paradigm of transition-state mimicry. Their ability to potently and selectively inhibit specific glycosidases has led to the development of approved drugs for type 2 diabetes and lysosomal storage disorders, and they hold significant promise as broad-spectrum antiviral agents. A thorough understanding of their mechanism, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the rational design of next-generation iminosugar inhibitors with improved efficacy and selectivity for a wide range of therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reversible inhibitors of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]

- 18. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 23. researchgate.net [researchgate.net]

- 24. phys.libretexts.org [phys.libretexts.org]

- 25. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. creative-biostructure.com [creative-biostructure.com]

- 28. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Frontiers | Endoplasmic Reticulum-Associated Degradation of Glycoproteins in Plants [frontiersin.org]

- 34. Pharmacological chaperone therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Pharmacological Chaperones Therapeutic Solutions for LSDs - CD BioSciences [lysosomexper.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Iminosugars in Viral Infection Studies: A Technical Guide

Executive Summary: Iminosugars represent a promising class of broad-spectrum antiviral agents that function through a host-targeted mechanism. As structural mimics of monosaccharides, these compounds competitively inhibit host endoplasmic reticulum (ER) α-glucosidases I and II, essential enzymes in the N-linked glycosylation pathway.[1][2][3] This inhibition disrupts the proper folding of viral envelope glycoproteins, a critical step for the assembly and maturation of many enveloped viruses.[4][5][6] The consequence is a reduction in the secretion of infectious viral particles, either through retention and degradation of misfolded proteins or the release of non-infectious virions.[7][8] Because they target host enzymes, iminosugars present a high genetic barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.[5][7][9] This guide provides an in-depth overview of the mechanism of action, antiviral spectrum, key compounds, and experimental methodologies central to the study of iminosugars in virology, intended for researchers and drug development professionals.

Introduction to Iminosugars as Host-Targeted Antivirals

Many of the world's most challenging viral pathogens, including influenza virus, dengue virus (DENV), human immunodeficiency virus (HIV), and coronaviruses, are enveloped viruses.[4][10] These viruses are characterized by a lipid membrane, derived from the host cell, which is studded with viral glycoproteins essential for host cell recognition, entry, and infectivity. The correct three-dimensional structure of these glycoproteins is paramount for their function, and viruses co-opt the host cell's protein folding machinery within the endoplasmic reticulum (ER) to achieve this.[5][7]

The host N-linked glycosylation and subsequent quality control pathway is a key part of this process.[11] Targeting host factors essential for viral replication is an attractive therapeutic strategy, as it may offer broad-spectrum activity and a higher barrier to resistance compared to drugs targeting highly mutable viral proteins.[9][10] Iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, are a leading class of host-targeted antiviral candidates.[1][9] They act as competitive inhibitors of ER α-glucosidases, key enzymes in the glycoprotein folding pathway.[1][2]

Core Mechanism of Action: Inhibition of ER α-Glucosidases

The primary antiviral mechanism of glucose-mimicking iminosugars is the inhibition of two sequential host enzymes: ER α-glucosidase I and ER α-glucosidase II.[1][4][12] These enzymes are central to the calnexin/calreticulin (CNX/CRT) cycle, the primary quality control checkpoint for N-linked glycoprotein folding.

The Calnexin/Calreticulin Cycle:

-

Glycosylation: As a nascent viral glycoprotein enters the ER, a pre-assembled oligosaccharide precursor (Glc₃Man₉GlcNAc₂) is transferred to specific asparagine residues.

-

Glucose Trimming: ER α-glucosidase I removes the terminal α-1,2-linked glucose residue, followed by ER α-glucosidase II removing the second α-1,3-linked glucose residue.[13]

-

Chaperone Binding: The resulting monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂) is now recognized and bound by the lectin-like chaperones calnexin (CNX) and calreticulin (CRT).[9] This binding prevents protein aggregation and promotes correct folding.

-

Deglucosylation and Exit: Once folded, the final glucose is removed by α-glucosidase II, allowing the glycoprotein to exit the CNX/CRT cycle and proceed through the secretory pathway for incorporation into new virions.

-

Quality Control: If the glycoprotein is misfolded, it is re-glucosylated by UDP-glucose:glycoprotein glucosyltransferase (UGGT), allowing it to re-enter the cycle. Persistently misfolded proteins are targeted for ER-associated degradation (ERAD).

Iminosugar-Mediated Disruption: Iminosugars with glucose stereochemistry, such as deoxynojirimycin (DNJ) and castanospermine (CAST), competitively inhibit α-glucosidases I and II.[1] This inhibition prevents the initial trimming of glucose residues from the N-linked glycans.[9] As a result, the viral glycoproteins retain a di- or tri-glucosylated state and cannot be recognized by the CNX and CRT chaperones.[4] This leads to improper folding, aggregation, and subsequent degradation via the ERAD pathway, ultimately reducing the number of functional glycoproteins available for viral assembly.[4][6] This disruption can lead to a significant reduction in the secretion of infectious virions or a decrease in the infectivity of the particles that are released.[4][7]

References

- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iminosugar antivirals: the therapeutic sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Iminosugars: Promising therapeutics for influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iminosugars: A host-targeted approach to combat Flaviviridae infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]

- 13. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol is a synthetic iminosugar, a class of compounds that are analogues of sugars where the ring oxygen is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Due to their ability to interfere with carbohydrate metabolism and glycoprotein processing, iminosugars are valuable tools in glycobiology research and have significant potential in drug development for various diseases, including viral infections, diabetes, and lysosomal storage disorders.

The benzylidene and N-tert-butoxycarbonyl (N-Boc) protecting groups in this particular molecule serve to mask reactive hydroxyl and amino functionalities, respectively. This allows for selective chemical modifications at other positions of the iminoglucitol core. The protected nature of this compound makes it a key intermediate in the synthesis of more complex iminosugar derivatives with tailored biological activities. These derivatives are often explored as pharmacological chaperones or enzyme inhibitors.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₈H₂₅NO₆ |

| Molecular Weight | 351.39 g/mol |

| CAS Number | 133697-16-2 |

| Appearance | White solid |

| Melting Point | 162-164 °C |

| Solubility | Soluble in dichloromethane and methanol. |

| Storage | Recommended to be stored at -20°C for long-term use. |

Experimental Protocols

While specific experimental protocols detailing the direct biological application of this compound are not extensively available in the public domain, it is primarily utilized as a synthetic intermediate. Below are generalized protocols that are conceptually applicable for the synthesis of this compound and the subsequent evaluation of its deprotected derivatives as glycosidase inhibitors.

Protocol 1: General Synthesis of N-Boc Protected 1,5-Imino-D-glucitol Derivatives

This protocol outlines a plausible synthetic route to obtain N-Boc protected 1,5-imino-D-glucitol derivatives, which would include the title compound. The synthesis of iminosugars often involves multi-step sequences starting from commercially available carbohydrates.

Objective: To synthesize an N-Boc protected 1,5-imino-D-glucitol derivative.

Materials:

-

D-glucose derivative (e.g., a suitably protected glucopyranoside)

-

Reagents for azidation (e.g., sodium azide)

-

Reagents for reduction of the azide (e.g., hydrogen sulfide, triphenylphosphine, or catalytic hydrogenation)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine or sodium bicarbonate)

-

Solvents (e.g., DMF, methanol, dichloromethane)

-

Reagents for benzylidene acetal formation (e.g., benzaldehyde dimethyl acetal and a catalytic amount of acid like p-toluenesulfonic acid)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Introduction of Nitrogen: Start with a D-glucose derivative where the 5-position is activated for nucleophilic substitution (e.g., as a tosylate or triflate). React this with sodium azide in a suitable solvent like DMF to introduce the azide group at C-5.

-

Reductive Cyclization: The azide is then reduced to an amine, which can spontaneously cyclize to form the 1,5-imino-D-glucitol ring. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using a Staudinger reaction (triphenylphosphine followed by water).

-

N-Boc Protection: The resulting secondary amine of the iminoglucitol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as methanol or a methanol/dichloromethane mixture.

-

Benzylidene Acetal Formation: The 4,6-hydroxyl groups are protected by forming a benzylidene acetal. This is typically done by reacting the N-Boc protected iminoglucitol with benzaldehyde dimethyl acetal in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid) in an anhydrous solvent like DMF or acetonitrile. The reaction is monitored by TLC until completion.

-

Purification: The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel.

Expected Outcome: A white solid, which can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure.

Protocol 2: General Assay for α-Glucosidase Inhibition by an Iminosugar Derivative

After deprotection of this compound (removal of benzylidene and Boc groups), the resulting 1,5-imino-D-glucitol can be tested for its inhibitory activity against glycosidases. This protocol describes a general method for assessing α-glucosidase inhibition.

Objective: To determine the inhibitory activity of a deprotected iminosugar against α-glucosidase.

Materials:

-

Deprotected 1,5-imino-D-glucitol (test compound)

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in buffer.

-

Prepare a series of dilutions of the test compound to determine the IC₅₀ value.

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare a solution of pNPG in phosphate buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well microplate, add a defined volume of the α-glucosidase solution to each well.

-

Add different concentrations of the test compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the reaction mixture at the same temperature for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding sodium carbonate solution. The addition of a basic solution will also develop the yellow color of the p-nitrophenol product.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of the protected iminosugar to the biological evaluation of its deprotected form.

Caption: General workflow for the synthesis and evaluation of iminosugars.

Conceptual Signaling Pathway of Glycosidase Inhibition

This diagram illustrates the general mechanism by which an iminosugar inhibitor affects a glycosidase, preventing the breakdown of its substrate.

Caption: Mechanism of glycosidase inhibition by an iminosugar.

Synthesis and Purification of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol, a valuable building block in glycobiology and drug discovery. The procedures outlined are based on established principles of carbohydrate chemistry.

Introduction

This compound is a protected derivative of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ), a potent glycosidase inhibitor. The presence of the benzylidene acetal at the 4- and 6-positions and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective modifications at other positions of the iminosugar ring. This makes it a key intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and pharmacological chaperones.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅NO₆ | [1] |

| Molecular Weight | 351.39 g/mol | [1] |

| Appearance | White Solid | [2] |

| Melting Point | 162-164°C | [3] |

| Solubility | Dichloromethane, Methanol | [3] |

| Storage | Long-term at -20°C | [3] |

Synthetic Workflow

The synthesis of this compound is a multi-step process starting from D-glucose. The overall workflow involves the formation of the iminosugar core, followed by selective protection of the functional groups.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

This procedure assumes the availability of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ).

Materials:

-

1,5-dideoxy-1,5-imino-D-glucitol (DNJ)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-